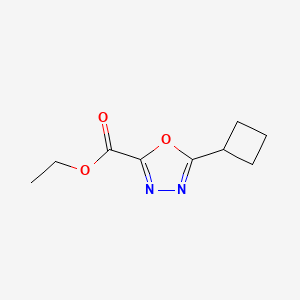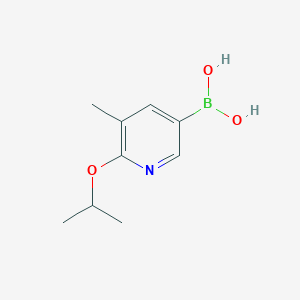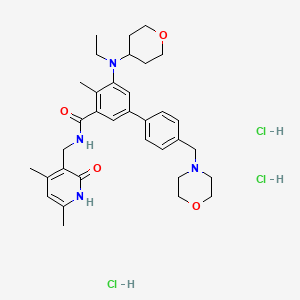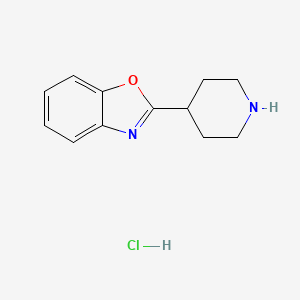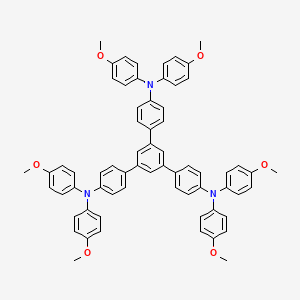
Tdapb
Vue d'ensemble
Description
Tdap is a vaccine that can prevent tetanus, diphtheria, and pertussis . These diseases are infectious and can spread from person to person, with tetanus entering the body through cuts or wounds .
Chemical Reactions Analysis
The Tdap vaccine works by exposing the body to a very small amount of inactivated toxins that tetanus, diphtheria, and pertussis bacteria produce . This teaches the immune system how to respond to these infections.Applications De Recherche Scientifique
Immunization Against Diphtheria, Tetanus, and Pertussis
Tdapb is primarily used as a booster vaccine for adolescents and adults to protect against diphtheria, tetanus, and pertussis . It’s an essential part of immunization programs in many countries .
Protection Against Bordetella Pertussis
Tdapb has been shown to provide effective protection against Bordetella pertussis, the bacterium that causes whooping cough . This is particularly important as there has been a resurgence of small-scale pertussis worldwide due to the waning effect of the vaccine and variant pathogenic strains .
Antibody Persistence
Research has shown that Tdapb can lead to antibody persistence to diphtheria toxoid, tetanus toxoid, Bordetella pertussis antigens, and Haemophilus influenzae type b following primary and first booster with pentavalent versus hexavalent vaccines . This is crucial for long-term immunity against these diseases.
Countermeasure Against Vaccine Shortage
A new Tdapb vaccine was manufactured in Korea as a countermeasure against a predicted Tdapb vaccine shortage . This highlights the role of Tdapb in ensuring global health security.
Enhanced Vaccines
Enhanced versions of Tdapb have been developed to reinforce the antibody response against filamentous hemagglutinin (FHA), a key antigen of Bordetella pertussis . This shows the ongoing efforts to improve the efficacy of Tdapb.
Cell-Mediated Immunity
Tdapb also plays a role in cell-mediated immunity. Studies have shown that Tdapb vaccination can lead to the secretion of cytokines such as interferon gamma (IFN-γ) (Th1), interleukin 5 (IL-5) (Th2) and interleukin 17 (IL-17) (Th17), which are crucial for immune responses .
Mécanisme D'action
Target of Action
Tdapb, also known as the Tetanus-Diphtheria-Acellular Pertussis vaccine, primarily targets the immune system. It is designed to stimulate an immune response against the bacteria Clostridium tetani (causing tetanus), Corynebacterium diphtheriae (causing diphtheria), and Bordetella pertussis (causing pertussis or whooping cough) .
Mode of Action
The Tdapb vaccine works by introducing inactivated toxins (toxoids) or antigens from the bacteria into the body. This triggers the immune system to produce antibodies against these toxins without causing the actual diseases . When the person is later exposed to the real bacteria, their immune system is prepared to fight off the infection.
Biochemical Pathways
The biochemical pathways involved in the action of Tdapb are primarily related to the immune response. Upon vaccination, antigen-presenting cells (APCs) process the introduced antigens and present them to T cells, initiating an adaptive immune response. This leads to the production of specific antibodies by B cells, which can neutralize the bacterial toxins .
Pharmacokinetics
Instead, the vaccine antigens are processed by the immune system where they stimulate an immune response .
Result of Action
The result of Tdapb action is the development of immunity against tetanus, diphtheria, and pertussis. The immune system’s memory cells remember the specific antigens, allowing a faster and more effective response if the individual is exposed to the actual bacteria in the future .
Action Environment
The efficacy and stability of Tdapb can be influenced by various environmental factors. For instance, storage conditions are crucial for maintaining the vaccine’s effectiveness. Additionally, individual factors such as the person’s age, nutritional status, and presence of certain diseases can also affect the vaccine’s action .
Propriétés
IUPAC Name |
4-[3,5-bis[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]phenyl]-N,N-bis(4-methoxyphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H57N3O6/c1-70-61-31-19-55(20-32-61)67(56-21-33-62(71-2)34-22-56)52-13-7-46(8-14-52)49-43-50(47-9-15-53(16-10-47)68(57-23-35-63(72-3)36-24-57)58-25-37-64(73-4)38-26-58)45-51(44-49)48-11-17-54(18-12-48)69(59-27-39-65(74-5)40-28-59)60-29-41-66(75-6)42-30-60/h7-45H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEQIEASMOFEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C7=CC=C(C=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H57N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
988.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tdapb | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3027825.png)
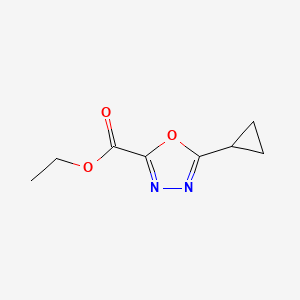
![[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B3027828.png)
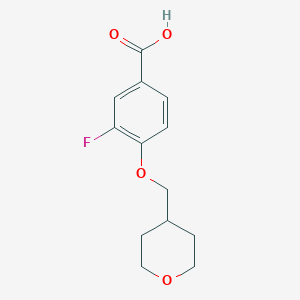

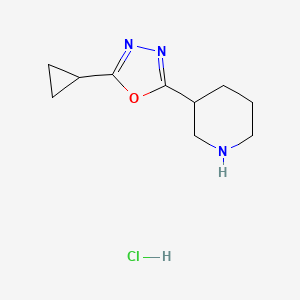
![7'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid](/img/structure/B3027833.png)
